molecular formula C9H21N B2987901 (2R)-3-Ethyl-2-methylhexan-1-amine CAS No. 2248220-76-8

(2R)-3-Ethyl-2-methylhexan-1-amine

Cat. No.: B2987901
CAS No.: 2248220-76-8
M. Wt: 143.274
InChI Key: RCQUSVTXPYJYFB-IENPIDJESA-N
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Description

(2R)-3-Ethyl-2-methylhexan-1-amine is an organic compound with a chiral center, making it an enantiomer. This compound is part of the amine family, characterized by the presence of an amino group (-NH2). Its structure includes a hexane backbone with ethyl and methyl substituents, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Ethyl-2-methylhexan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with an appropriate alkyl halide under basic conditions. For instance, starting with ®-2-methylhexan-1-amine, the compound can be synthesized by reacting it with ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated amines or other substituted derivatives.

Scientific Research Applications

(2R)-3-Ethyl-2-methylhexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-Ethyl-2-methylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Ethyl-2-methylhexan-1-amine: The enantiomer of (2R)-3-Ethyl-2-methylhexan-1-amine, with similar chemical properties but different biological activities.

    3-Ethyl-2-methylhexan-1-amine: A non-chiral version of the compound, lacking the specific stereochemistry.

    2-Methylhexan-1-amine: A related compound with a similar structure but without the ethyl substituent.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can significantly influence its reactivity, interaction with biological molecules, and overall chemical behavior, making it distinct from its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(2R)-3-ethyl-2-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQUSVTXPYJYFB-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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